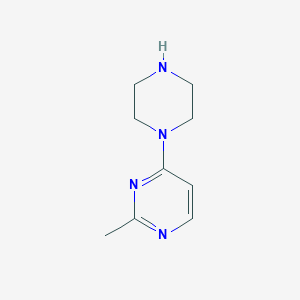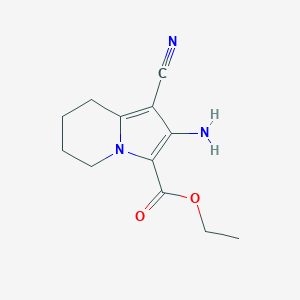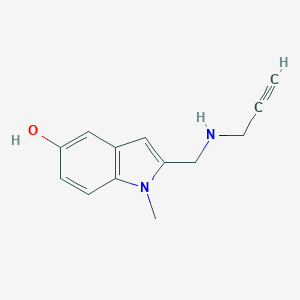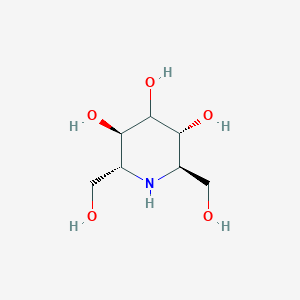
m-Isopropenylchlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Isopropenylchlorobenzene, also known as 3-chloro-2-methyl-1-propene, is an organic compound used in various scientific research applications. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of m-Isopropenylchlorobenzene is not well understood. However, studies have shown that it reacts with nucleophiles such as water, alcohols, and amines to form corresponding adducts. It also undergoes various reactions such as elimination, substitution, and addition reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of m-Isopropenylchlorobenzene. However, studies have shown that it can cause skin and eye irritation upon contact. It is also considered a hazardous substance and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using m-Isopropenylchlorobenzene in lab experiments include its high reactivity and versatility in organic synthesis. It is also relatively easy to handle and store. However, its limitations include its hazardous nature and limited availability.
Direcciones Futuras
There are several future directions for the use of m-Isopropenylchlorobenzene in scientific research. One potential area is in the synthesis of new pharmaceutical compounds. It can also be used in the development of new agrochemicals and other fine chemicals. Further studies can be conducted to better understand its mechanism of action and its potential applications in organic synthesis.
Conclusion
In conclusion, m-Isopropenylchlorobenzene is an important intermediate in the synthesis of various organic compounds. Its high reactivity and versatility make it a valuable reagent in scientific research. However, its hazardous nature should be taken into consideration when handling and storing it. Further studies can be conducted to explore its potential applications in organic synthesis and other areas of scientific research.
Métodos De Síntesis
The synthesis of m-Isopropenylchlorobenzene involves the reaction of chlorobenzene with isopropenyl magnesium bromide. The reaction is carried out in the presence of a catalyst such as copper(I) iodide. The resulting product is then purified using techniques such as distillation or recrystallization.
Aplicaciones Científicas De Investigación
M-Isopropenylchlorobenzene is widely used in scientific research as an intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis, such as in the preparation of alkyl halides and alkenes.
Propiedades
Número CAS |
1712-71-6 |
|---|---|
Nombre del producto |
m-Isopropenylchlorobenzene |
Fórmula molecular |
C9H9Cl |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
1-chloro-3-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
Clave InChI |
KECZPSPBNNGWDJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=CC=C1)Cl |
SMILES canónico |
CC(=C)C1=CC(=CC=C1)Cl |
Otros números CAS |
1712-71-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




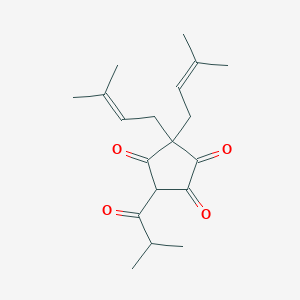

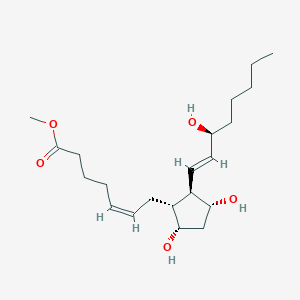
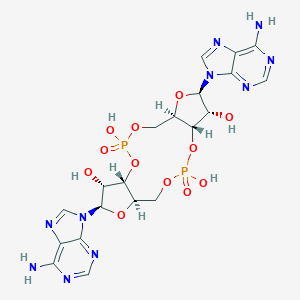
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
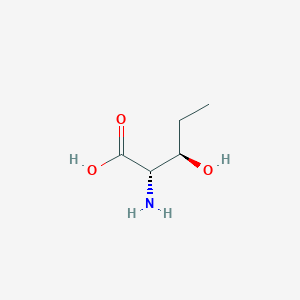

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
